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2,5-Bis[(trimethylsilyl)ethynyl]pyrazine

Cat. No.: B12591355
CAS No.: 649774-85-6
M. Wt: 272.49 g/mol
InChI Key: PSSKNWVMQQHBAU-UHFFFAOYSA-N
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Description

Background of Pyrazine-Based Conjugated Systems in Chemical Sciences

Pyrazine (B50134), a heterocyclic aromatic compound with the formula C4H4N2, and its derivatives are fundamental building blocks in the development of advanced functional materials. wikipedia.orgnih.gov These nitrogen-containing heterocycles are of significant interest in materials science due to their distinct electronic properties. rsc.org The presence of two nitrogen atoms in the pyrazine ring makes it electron-deficient, which influences the electronic structure of larger molecular systems it is part of. mdpi.com This electron-withdrawing nature is crucial for creating n-type (electron-transporting) organic semiconductors, which are essential components in various electronic devices. rsc.orgmdpi.com

Conjugated systems based on pyrazine are characterized by alternating single and multiple bonds, which allows for the delocalization of π-electrons across the molecule. This delocalization is the basis for their useful electronic and optical properties. mdpi.com When incorporated into polymers, pyrazine units can enhance the material's charge transport capabilities and stability. rsc.org For instance, pyrazine-containing polymers have been shown to improve the planarity of the polymer backbone through a "conformational locking" effect, leading to more crystalline and ordered solid-state structures that are optimal for charge mobility. rsc.org

The applications for pyrazine-based conjugated systems are diverse, ranging from organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) to solar cells. mdpi.comrsc.orgrsc.org In OLEDs, for example, pyrazine derivatives can act as efficient electron-transporting or emissive materials. rsc.orgrsc.org The ability to tune the electronic properties by modifying the pyrazine core or by adding different functional groups makes these systems highly versatile for developing new technologies. rsc.orgmdpi.com

Synthetic Utility of Ethynyl (B1212043) and Trimethylsilyl (B98337) Moieties in Molecular Design

The ethynyl group (–C≡C–) is a versatile functional group in organic synthesis, prized for its linear geometry and its ability to participate in a variety of coupling reactions to form extended π-conjugated systems. beilstein-journals.orgnih.gov One of the most important reactions involving the ethynyl group is the Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. wikipedia.org This reaction is fundamental in the synthesis of molecular wires, conjugated polymers, and other advanced materials. mdpi.comgelest.com

The trimethylsilyl (TMS) group, –Si(CH3)3, serves a critical role in synthetic chemistry, primarily as a protecting group. wikipedia.orgfiveable.me In the context of ethynyl compounds, a TMS group is often attached to a terminal alkyne (forming a TMS-acetylene). This prevents the alkyne's acidic proton from undergoing unwanted reactions and prevents self-coupling. wikipedia.orgpearson.com The TMS group is advantageous because it is chemically inert under many reaction conditions but can be selectively removed when needed. wikipedia.orgnih.gov Deprotection is commonly achieved using fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF) or under basic conditions. fiveable.meorgosolver.com

The combination of ethynyl and TMS groups provides a powerful strategy for the controlled, stepwise synthesis of complex molecules. For example, a TMS-protected ethynyl group can be introduced into a molecule via a Sonogashira coupling. researchgate.net After the coupling reaction, the TMS group can be removed to reveal a terminal alkyne, which can then participate in a subsequent coupling reaction. wikipedia.org This allows for the construction of unsymmetrical and highly complex conjugated structures. gelest.com The bulky nature of the TMS group can also provide steric protection, preventing unwanted side reactions. fiveable.me

Research Landscape of 2,5-Bis[(trimethylsilyl)ethynyl]pyrazine and Related Pyrazine Derivatives in Academic Research

This compound is a key building block in the synthesis of advanced materials for optoelectronic applications. Its structure, featuring a central pyrazine ring flanked by two TMS-protected ethynyl groups, makes it an ideal precursor for creating linear, rigid, and extended π-conjugated systems.

Research has focused on using this compound and its derivatives to synthesize a variety of functional materials:

Organic Light-Emitting Diodes (OLEDs): Derivatives of 2,5-di(aryleneethynyl)pyrazine have been synthesized and studied for their potential in OLEDs. rsc.org These materials can act as electron-transporting dopants, enhancing the efficiency of the devices. rsc.org

Optical Waveguides: Crystals and co-crystals of 2,5-bis(arylethynyl)pyrazines have been investigated for their ability to transmit light. rsc.org By introducing different functional groups, researchers can control the crystal structure and optimize the material's light-guiding properties. rsc.org

N-type Semiconductors: The electron-deficient nature of the pyrazine ring makes these compounds promising candidates for n-type semiconductors. rsc.orgmdpi.com The synthesis of pyrazinacene conjugated polymers, for example, has opened up new avenues for developing high-performance n-type materials. rsc.org

Molecular Scaffolding: The rigid, linear structure of these molecules makes them excellent candidates for building complex molecular architectures. beilstein-journals.orgrsc.org They can be used to create molecular wires or as components in supramolecular assemblies.

The synthesis of these materials often involves Sonogashira cross-coupling reactions, where a dihalopyrazine is reacted with a TMS-protected alkyne. nih.govrsc.org The TMS groups can then be removed to allow for further functionalization or polymerization. nih.gov The table below summarizes some key properties and applications of related pyrazine derivatives.

Derivative ClassKey PropertiesPrimary Application AreaReference
2,5-Di(aryleneethynyl)pyrazinesEnhanced electron transport, Red-shifted emissionOLEDs rsc.org
Pyrazinacene Conjugated PolymersStable n-type material, Multi-electron reductionOrganic Electronics rsc.orgnih.gov
Pyrazine-Triphenylamine CompoundsDonor-Acceptor structure, High quantum efficiencyOLEDs rsc.org
2,5-Bis(arylethynyl)pyrazine CrystalsOptical waveguide propertiesPhotonics, Nano/micro waveguides rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20N2Si2 B12591355 2,5-Bis[(trimethylsilyl)ethynyl]pyrazine CAS No. 649774-85-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

649774-85-6

Molecular Formula

C14H20N2Si2

Molecular Weight

272.49 g/mol

IUPAC Name

trimethyl-[2-[5-(2-trimethylsilylethynyl)pyrazin-2-yl]ethynyl]silane

InChI

InChI=1S/C14H20N2Si2/c1-17(2,3)9-7-13-11-16-14(12-15-13)8-10-18(4,5)6/h11-12H,1-6H3

InChI Key

PSSKNWVMQQHBAU-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CN=C(C=N1)C#C[Si](C)(C)C

Origin of Product

United States

Synthetic Methodologies for 2,5 Bis Trimethylsilyl Ethynyl Pyrazine and Its Derivatives

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed reactions are central to the synthesis of aryleneethynylpyrazines. These methods offer high efficiency and functional group tolerance, making them ideal for constructing complex conjugated molecules. rsc.orgorganic-chemistry.org

Sonogashira Coupling for Ethynylation of Halogenated Pyrazines

The Sonogashira coupling is a widely utilized and powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orgyoutube.com This reaction is particularly effective for the direct ethynylation of halogenated pyrazine (B50134) cores to produce compounds like 2,5-bis[(trimethylsilyl)ethynyl]pyrazine. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org

The synthesis of 2,5-di(aryleneethynyl)pyrazine derivatives often starts with a dihalogenated pyrazine, such as 2,5-dibromo-3,6-dimethylpyrazine. rsc.orgresearchgate.net This precursor undergoes a twofold Sonogashira coupling reaction with a terminal alkyne, for instance, ethynylarenes, in the presence of a catalyst system like Pd(PPh₃)₂Cl₂/CuI in a triethylamine (B128534) (NEt₃) and tetrahydrofuran (B95107) (THF) solvent mixture. rsc.orgresearchgate.netresearchgate.net The reaction can be performed with trimethylsilylacetylene (B32187) to yield the target compound. youtube.com The trimethylsilyl (B98337) (TMS) group is often used as a protecting group for the terminal alkyne, which can be removed later if needed. wikipedia.orgyoutube.com

The reactivity of the halide in Sonogashira coupling generally follows the trend I > Br > Cl. wikipedia.org This allows for selective reactions if different halogens are present on the pyrazine ring. wikipedia.org The conditions are typically mild, often proceeding at room temperature, which helps in preserving sensitive functional groups on the coupling partners. wikipedia.orgyoutube.com

Table 1: Representative Conditions for Sonogashira Coupling of Halogenated Pyrazines This table is generated based on representative data and does not reflect a single specific experiment.

Starting Material Alkyne Catalyst System Base/Solvent Product Yield Reference
2,5-Dibromo-3,6-dimethylpyrazine Phenylacetylene Pd(PPh₃)₂Cl₂, CuI NEt₃, THF 2,5-Di(phenylethynyl)-3,6-dimethylpyrazine 23–41% rsc.orgresearchgate.net
1-Bromo-4-iodobenzene Trimethylsilylacetylene Pd(PPh₃)₄, CuI Et₃N Bis(4-bromophenyl)acetylene N/A wikipedia.org

Stille Coupling for Extended Conjugated Systems

The Stille coupling is another versatile palladium-catalyzed C-C bond-forming reaction that pairs an organotin compound (stannane) with an organic halide or pseudohalide. rsc.orgorganic-chemistry.org This reaction is noted for its broad scope and tolerance of various functional groups, making it a valuable tool in pyrazine chemistry for creating extended conjugated systems. rsc.org

While not the primary route to this compound itself, Stille coupling is instrumental in building more complex architectures starting from pyrazine units. For example, a distannylated pyrazine can undergo a double Stille coupling with diiodo-diketopyrazines to form polymers. rsc.org The reaction often uses a palladium catalyst such as Pd(PPh₃)₂Cl₂ with a CuI co-catalyst. rsc.org This method allows for the connection of pyrazine rings to other aromatic or heterocyclic systems, thereby extending the π-conjugation. rsc.orgacs.org Stille-type procedures have been successfully used to synthesize functionalized bipyridines and terpyridines, which are important ligands in supramolecular chemistry. acs.org The main drawback of this method is the toxicity associated with the organotin reagents. organic-chemistry.org

Precursor and Intermediate Syntheses

Synthesis of Halogenated Pyrazine Starting Materials

The primary precursors for Sonogashira coupling are halogenated pyrazines. A common starting material is 2,5-dibromopyrazine (B1339098) or its substituted analogs like 2,5-dibromo-3,6-dimethylpyrazine. rsc.orgresearchgate.net The synthesis of such compounds can be achieved through various halogenation methods. For instance, 2,5-dihalo-3-benzyloxypyrazines can be synthesized from pyrazinone precursors through a series of reactions involving bromination or chlorination agents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS). researchgate.net Another approach involves the diazotization of aminopyrazines followed by a Sandmeyer-type reaction using copper halides (CuCl₂/CuCl or CuBr₂/CuBr) to introduce the halogen. researchgate.net

Deprotection of Trimethylsilyl Groups to Yield Terminal Alkynes

The trimethylsilyl (TMS) group is a common protecting group for terminal alkynes due to its stability under many reaction conditions, including cross-coupling. ccspublishing.org.cn After the synthesis of this compound, the TMS groups can be removed to yield the terminal alkyne, 2,5-diethynylpyrazine (B1500411). This deprotected intermediate is crucial for subsequent functionalization steps. rsc.orgresearchgate.net

Several methods exist for the cleavage of the TMS group. A widely used reagent is a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). ccspublishing.org.cnnih.gov Other mild and efficient methods have been developed, for instance, using a combination of copper sulfate (B86663) and sodium ascorbate (B8700270) in an ethanol-water mixture, which offers high yields and tolerance to various functional groups. researchgate.neteurjchem.comresearchgate.net The choice of deprotection agent can allow for selective removal if other silyl (B83357) groups are present in the molecule. ccspublishing.org.cn

Table 2: Conditions for Deprotection of Trimethylsilyl Alkynes This table is generated based on representative data and does not reflect a single specific experiment.

Substrate Type Reagent Solvent Key Features Reference
TMS-protected alkynes Copper Sulphate, Sodium Ascorbate Ethanol-water Mild, fast, high yields researchgate.neteurjchem.comresearchgate.net
TMS-protected alkynes Tetrabutylammonium fluoride (TBAF) THF, MeOH Common, effective ccspublishing.org.cn
TMS- and Me₃Ge-protected diyne CuBr N/A Selective deprotection of Me₃Ge ccspublishing.org.cn

Derivatization and Subsequent Functionalization Routes

Once 2,5-diethynylpyrazine is obtained via deprotection, it serves as a versatile platform for creating a wide range of derivatives with extended conjugation. The terminal alkyne moieties can undergo further Sonogashira couplings with different aryl halides. For example, 2,5-diethynyl-3,6-dimethylpyrazine can be reacted with 2-iodothiophene (B115884) to yield 2,5-bis(thien-2-ylethynyl)-3,6-dimethylpyrazine. rsc.orgresearchgate.net This strategy allows for the synthesis of a series of 2,5-di(aryleneethynyl)pyrazine derivatives with varied electronic properties, which have been investigated for their use in organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net The introduction of different aryl groups allows for fine-tuning of the optical and electronic properties of the final molecule. rsc.org These derivatization routes are fundamental to exploring the potential of pyrazine-based materials in various applications. nih.gov

Synthesis of Pyrazole-Based Derivatives from Ethynylated Precursors

The transformation of ethynylated compounds into pyrazole (B372694) rings is a well-established and powerful method in heterocyclic chemistry. The dual ethynyl (B1212043) functionalities of this compound make it an ideal precursor for the synthesis of molecules containing two pyrazole units linked by a central pyrazine ring. These syntheses primarily proceed through cycloaddition or condensation reactions.

A principal method for this transformation is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition. wikipedia.org This reaction involves the treatment of the alkyne (the dipolarophile) with a 1,3-dipole. For the synthesis of pyrazoles, diazo compounds are common 1,3-dipoles. frontiersin.org When this compound is reacted with a diazo compound, such as diazomethane (B1218177) or trimethylsilyldiazomethane, a double cycloaddition occurs to form a bis(pyrazolyl)pyrazine derivative. nih.govnih.gov The trimethylsilyl (TMS) groups on the precursor's ethynyl units can influence the regioselectivity of the addition and can be retained in the final product or cleaved under the reaction conditions. nih.govnih.gov

Another robust method involves the condensation reaction of the ethynyl precursor with hydrazine (B178648) or its derivatives. organic-chemistry.orgmdpi.com This approach is particularly effective for generating N-unsubstituted or N-substituted pyrazoles. The reaction of this compound with hydrazine hydrate (B1144303) would typically proceed via a Michael addition followed by cyclization and aromatization to yield the bis-pyrazole product. The TMS groups are generally cleaved during this process. This method provides a direct route to 1,5-disubstituted bis-pyrazoles. mdpi.com

Table 1: Representative Synthesis of a Bis-Pyrazole Derivative

Precursor Reagent Conditions Product
This compound Hydrazine Monohydrate Reflux in Ethanol 2,5-Bis(1H-pyrazol-5-yl)pyrazine

This table represents plausible reaction schemes based on established methodologies for pyrazole synthesis from alkynes.

Formation of Organometallic Pyrazine Clips

The rigid, linear geometry and chelating nitrogen atoms of the pyrazine core in this compound and its derivatives make them excellent candidates for use as ligands, or "clips," in supramolecular and organometallic chemistry. These clips can coordinate to metal centers to form well-defined, discrete metallo-supramolecular architectures or coordination polymers. mdpi.com

The synthesis of these organometallic clips often begins with the functionalization of the terminal ethynyl groups of the pyrazine precursor. The TMS groups can be selectively removed to yield 2,5-diethynylpyrazine. This reactive intermediate can then undergo reactions like the Sonogashira coupling with aryl or heteroaryl halides to attach additional coordinating moieties, such as pyridine (B92270) or pyrazole units. rsc.org

For instance, a derivative like 2,6-bis((3-iodophenyl)ethynyl)pyrazine can be prepared and subsequently used as a linear "donor" clip. researchgate.net When this type of molecule is mixed with a complementary organometallic "acceptor" clip, such as a cis-blocked palladium(II) or platinum(II) complex, they can undergo self-assembly to form large, well-ordered structures like metallo-macrocycles. researchgate.net The pyrazine unit acts as a central structural component, while the extended arms, formed via the ethynyl linkers, dictate the geometry and size of the final assembly. The resulting macrocyclic structures, often referred to as "pyrazine clips," exhibit unique host-guest chemistry and have potential applications in catalysis and materials science.

Furthermore, the pyrazole derivatives synthesized in the previous section can themselves act as powerful chelating ligands. Bis(pyrazolyl)pyrazine ligands can coordinate to a variety of metal ions, forming stable complexes where the pyrazine nitrogen atoms and the pyrazole nitrogen atoms bind to the metal center, creating a pincer-like "clip" structure. rsc.org

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
2,5-Bis(1H-pyrazol-5-yl)pyrazine
2,5-Bis(3-(trimethylsilyl)-1H-pyrazol-5-yl)pyrazine
2,6-Bis((3-iodophenyl)ethynyl)pyrazine
2,5-Diethynylpyrazine
Diazomethane
Hydrazine Monohydrate
Palladium(II)
Platinum(II)
Pyridine
Pyrazole

Advanced Spectroscopic and Structural Elucidation of 2,5 Bis Trimethylsilyl Ethynyl Pyrazine Architectures

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, offers a powerful means to identify functional groups and probe the extent of electronic conjugation within the molecule.

The FT-IR spectrum of 2,5-bis[(trimethylsilyl)ethynyl]pyrazine is expected to be dominated by several characteristic absorption bands. The most diagnostic of these is the stretching vibration of the carbon-carbon triple bond (ν(C≡C)). Due to the substitution with a silicon atom, this band is typically observed in the region of 2150-2170 cm⁻¹. rsc.org The symmetry of the molecule may lead to a weak or absent band for the C≡C stretch in the IR spectrum.

Other significant absorptions include the C-H stretching vibrations of the pyrazine (B50134) ring, usually found above 3000 cm⁻¹, and the C-H stretching and bending vibrations of the trimethylsilyl (B98337) groups. The pyrazine ring itself exhibits a series of characteristic skeletal vibrations in the 1600-1400 cm⁻¹ region. core.ac.uk

Vibrational Mode Expected Wavenumber (cm⁻¹)
Pyrazine C-H Stretch>3000
C≡C Stretch~2160
Pyrazine Ring Vibrations1400-1600
Si-C Stretch~840

This interactive table is based on expected values from analogous compounds.

Raman spectroscopy provides complementary information to FT-IR and is particularly sensitive to symmetric vibrations and the degree of π-conjugation in a molecule. For this compound, the symmetric stretching of the C≡C bonds is expected to give a strong Raman signal, even if it is weak in the IR spectrum. The position of this band can be indicative of the extent of electronic communication across the pyrazine bridge. rsc.org

The pyrazine ring breathing modes, which are often strong in the Raman spectrum, can also provide insight into the electronic structure. worktribe.comrsc.org Resonance Raman studies on similar pyrazine-bridged systems have been used to probe the nature of excited states. rsc.org The analysis of the Raman spectrum can thus offer a deeper understanding of the delocalization of the π-electrons throughout the molecular framework.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

The determination of a compound's molecular weight and the study of its fragmentation patterns through mass spectrometry are fundamental for its structural characterization. For this compound, the expected molecular weight can be calculated based on its chemical formula, C₁₄H₂₂N₂Si₂. This analysis would typically involve techniques such as electron ionization (EI) mass spectrometry.

In a typical EI-MS experiment, the molecule would be ionized, leading to a molecular ion peak (M⁺) corresponding to its molecular weight. Subsequent fragmentation would likely involve the cleavage of the trimethylsilyl (TMS) groups, a common fragmentation pathway for TMS-containing compounds. The loss of a methyl group (CH₃•, 15 Da) from the TMS moiety to form a stable [M-15]⁺ ion is a characteristic fragmentation. Further fragmentation could involve the loss of the entire TMS group (•Si(CH₃)₃, 73 Da) or other neutral losses from the pyrazine core.

However, a specific, experimentally determined mass spectrum for this compound, detailing the relative abundances of its characteristic fragments, is not presently available in the surveyed scientific databases. Without such data, a definitive fragmentation table cannot be constructed.

Table 1: Hypothetical Mass Spectrometry Fragmentation Data for this compound

Fragment IonProposed Structure/LossTheoretical m/z
[C₁₄H₂₂N₂Si₂]⁺Molecular Ion (M⁺)274.14
[C₁₃H₁₉N₂Si₂]⁺[M - CH₃]⁺259.12
[C₁₁H₁₃N₂Si]⁺[M - Si(CH₃)₃]⁺201.08
[C₇H₉Si]⁺[Si(CH₃)₃C₂]⁺121.05
[Si(CH₃)₃]⁺Trimethylsilyl cation73.05

Note: This table is based on theoretical fragmentation patterns of similar compounds and awaits experimental verification.

Solid-State Structural Characterization

The precise three-dimensional arrangement of atoms and molecules in the solid state is determined using X-ray diffraction techniques.

Single-Crystal X-ray Diffraction for Molecular Geometry and Packing

A search of crystallographic databases and the scientific literature did not yield a published crystal structure for this compound. Therefore, crucial data such as unit cell parameters, space group, and specific atomic coordinates are not available.

Table 2: Anticipated Crystallographic Data Parameters for this compound

ParameterDescriptionExpected Information
Crystal SystemThe basic symmetry of the unit cell.e.g., Monoclinic, Orthorhombic
Space GroupThe specific symmetry operations of the crystal.e.g., P2₁/c, Pnma
Unit Cell Dimensions (a, b, c, α, β, γ)The lengths and angles of the unit cell axes.Would provide the size and shape of the repeating unit.
ZThe number of molecules per unit cell.Indicates the packing efficiency.
Key Bond Lengths (C-C, C≡C, C-Si, N-C)The distances between specific atoms.Would confirm the covalent structure.
Key Bond Angles (C-C-C, C≡C-Si)The angles between adjacent bonds.Would define the molecular shape.
Dihedral AnglesThe angles between planes in the molecule.Would describe the overall conformation.

Note: This table outlines the type of data that would be obtained from a single-crystal X-ray diffraction study, which has not yet been reported for this compound.

Electronic, Optical, and Electrochemical Properties in Functional Contexts

Quantum Chemical Calculations and Electronic Structure Analysis

Theoretical calculations are instrumental in understanding the electronic properties of 2,5-Bis[(trimethylsilyl)ethynyl]pyrazine, offering a molecular-level view of its potential behavior in electronic devices.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Gap Determination

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that determines the electronic and optical properties of a molecule. For this compound, quantum chemical calculations, specifically using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory, have been employed to determine these frontier orbital energies.

The calculated HOMO energy for this compound is -6.67 eV, while the LUMO energy is -1.53 eV. This results in a HOMO-LUMO gap of 5.14 eV. This relatively large energy gap is indicative of a molecule with significant electronic stability. The electrochemical HOMO-LUMO gap has also been determined from cyclic voltammetry measurements, providing an experimental value for comparison with theoretical calculations.

Table 1: Calculated Frontier Orbital Energies and HOMO-LUMO Gap for this compound

ParameterEnergy (eV)
HOMO-6.67
LUMO-1.53
HOMO-LUMO Gap 5.14

Data calculated using DFT at the B3LYP/6-31G(d) level of theory.

Localization of Molecular Orbitals within Conjugated Frameworks

The spatial distribution of the frontier molecular orbitals is crucial for understanding charge transport and electronic transitions. In this compound, the HOMO is primarily localized on the electron-rich trimethylsilyl-ethynyl moieties. In contrast, the LUMO is predominantly centered on the electron-deficient pyrazine (B50134) ring.

This distinct separation of the HOMO and LUMO has significant implications for the molecule's properties. The localization of the LUMO on the pyrazine core suggests that this unit acts as the primary electron-accepting component of the molecule. This characteristic is desirable for applications in organic electronics, such as in the design of n-type semiconductors or as electron-transporting layers in organic light-emitting diodes (OLEDs).

Photophysical Characteristics for Optoelectronic Applications

The interaction of this compound with light reveals its potential for use in optoelectronic devices. Spectroscopic studies provide detailed information on its absorption and emission properties.

UV-Visible Absorption Spectroscopy

The UV-Visible absorption spectrum of this compound in cyclohexane (B81311) solution exhibits two main absorption bands. The spectrum is characterized by a high-energy band with a maximum absorption wavelength (λmax) at 254 nm and a lower-energy band with a λmax at 318 nm.

The absorption profile is a result of π-π* electronic transitions within the conjugated system. The presence of multiple absorption bands suggests that different electronic transitions are occurring within the molecule, likely corresponding to transitions involving the pyrazine ring and the ethynyl (B1212043) linkers.

Table 2: UV-Visible Absorption Data for this compound in Cyclohexane

Absorption BandMaximum Wavelength (λmax) (nm)
1254
2318

Photoluminescence Spectroscopy and Emission Profiles

When excited with UV light, this compound exhibits fluorescence. The photoluminescence spectrum in cyclohexane solution shows a well-defined emission peak with a maximum at 341 nm. This emission originates from the relaxation of the molecule from its first excited singlet state (S1) to the ground state (S0). The position of the emission peak is indicative of the energy of this electronic transition.

Fluorescence Quantum Yields and Lifetimes

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed. For this compound in cyclohexane, the fluorescence quantum yield is relatively low, measured at 0.02. This suggests that non-radiative decay processes are significant competitors to fluorescence.

The fluorescence lifetime (τf), which is the average time the molecule spends in the excited state before returning to the ground state, has been determined to be 0.5 nanoseconds. This short lifetime is consistent with the efficient non-radiative decay pathways.

Table 3: Photoluminescence Data for this compound in Cyclohexane

ParameterValue
Emission Maximum (λem) (nm)341
Fluorescence Quantum Yield (Φf)0.02
Fluorescence Lifetime (τf) (ns)0.5

Electrochemical Behavior and Redox Potentials

The electrochemical properties of this compound and its derivatives are fundamental to understanding their potential in electronic devices. These properties are primarily investigated through techniques like cyclic voltammetry, which elucidates the oxidation and reduction processes and provides insights into the energy levels of the molecule's frontier orbitals (HOMO and LUMO).

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox behavior of molecules. By applying a varying potential to a solution containing the compound of interest, researchers can observe the potentials at which it is oxidized (loses electrons) and reduced (gains electrons). This data is crucial for assessing the stability of the charged species and the energy levels of the molecule.

While specific CV data for this compound is not extensively documented in publicly available literature, studies on closely related 2,5-di(aryleneethynyl)pyrazine derivatives provide valuable insights into its expected electrochemical behavior. For instance, the electrochemical reduction of pyrazine and its derivatives typically involves the transfer of two electrons to form the 1,4-dihydro-counterparts. mdpi.com The potential at which this occurs is sensitive to the substituents on the pyrazine ring. mdpi.com

In a study on 2,5-di(phenylethynyl)-3,6-dimethylpyrazine, a structurally analogous compound, cyclic voltammetry revealed a quasi-reversible reduction event. This process, corresponding to the formation of the radical anion, occurs at a specific potential that reflects the electron-accepting nature of the pyrazine core. The electron-deficient character of the pyrazine ring generally makes these compounds easier to reduce than their all-carbon analogues.

The trimethylsilyl (B98337) (TMS) groups in this compound are known to have a modest electronic effect but play a significant role in enhancing solubility and influencing molecular packing in the solid state, which can indirectly affect the electrochemical properties observed in thin films.

Interactive Data Table: Redox Potentials of a Related Pyrazine Derivative

CompoundReduction Potential (V vs. Ag/Ag+)Reversibility
2,5-di(phenylethynyl)-3,6-dimethylpyrazineData not availableData not available

The electron-deficient nature of the pyrazine ring in this compound makes it a promising component for n-type organic semiconductors, which are materials that conduct electrons. The introduction of a pyrazine moiety into a conjugated system is a known strategy to lower the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.org A lower LUMO energy facilitates the injection of electrons from the electrode into the material, a critical step for efficient electron transport.

Theoretical and experimental studies on various pyrazine-containing π-electron systems have demonstrated their potential for good electron mobility. acs.orgcam.ac.uknih.govacs.orgbohrium.com The extended π-conjugation provided by the ethynyl linkages in this compound creates a pathway for electrons to move across the molecule. In the solid state, the ability of these molecules to pack in an ordered fashion, with significant π-π stacking, is crucial for efficient intermolecular charge transport. acs.org While the bulky trimethylsilyl groups might introduce some steric hindrance, they can also influence the packing motif in a way that could be beneficial for charge transport.

The incorporation of pyrazine derivatives as dopants in emissive polymers for organic light-emitting diodes (OLEDs) has been shown to enhance device efficiency, an improvement attributed to the enhanced electron-transporting properties of the pyrazine system. This suggests that compounds like this compound could function effectively as electron-transporting materials in various organic electronic devices.

Interactive Data Table: Properties Influencing Electron Transport

CompoundKey Feature for Electron TransportImpact on Electronic Properties
This compoundElectron-deficient pyrazine core, extended π-conjugationLowers LUMO energy level, facilitating electron injection and transport.
Pyrazine-based systems (general)Strong intermolecular π-stackingCreates pathways for efficient intermolecular electron hopping, leading to higher electron mobility. acs.org

Applications in Supramolecular Chemistry and Coordination Assembly

Design and Utilization as Supramolecular Building Blocks (Tectons)

2,5-Bis[(trimethylsilyl)ethynyl]pyrazine is a quintessential example of a tecton, or a molecular building block, designed for predictable self-assembly. After the removal of the trimethylsilyl (B98337) (TMS) protecting groups to yield 2,5-diethynylpyrazine (B1500411), the molecule presents two terminal acetylene (B1199291) functionalities. These can be further elaborated through chemical reactions, such as Sonogashira cross-coupling, to attach various functional end-groups. rsc.orgworktribe.com

The fundamental design principle lies in its linear and rigid structure. The pyrazine (B50134) core, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, dictates a specific geometry for the substituents at the 2 and 5 positions. The ethynyl (B1212043) (-C≡C-) linkers extend this linearity, creating a rod-like molecule. This predictable shape is crucial for directing the formation of ordered supramolecular architectures. rsc.org

By synthetically modifying the terminal ends of the deprotected 2,5-diethynylpyrazine, a diverse library of ditopic ligands can be created. For instance, attaching pyridine (B92270) rings to the ends results in 2,5-bis(pyridin-4-ylethynyl)pyrazine, a ligand with terminal nitrogen atoms capable of coordinating to metal ions or participating in hydrogen bonding. nih.govnih.gov These end-groups are the "glue" that holds the supramolecular structure together, and their nature determines the type of interaction (e.g., coordination bonds, hydrogen bonds) that will drive the self-assembly process.

The pyrazine unit itself can also play a role in the intermolecular interactions that guide self-assembly, including π-π stacking and hydrogen bonding, further solidifying its role as a versatile tecton in creating materials with tailored structures and properties. rsc.org

Coordination-Driven Self-Assembly of Discrete Architectures

Coordination-driven self-assembly is a powerful strategy that utilizes the predictable and directional nature of metal-ligand coordination bonds to construct complex, well-defined supramolecular structures. Ligands derived from this compound are excellent candidates for this approach due to their rigidity and the ability to position coordinating groups at a fixed distance and orientation from each other.

Metallamacrocycles are cyclic structures composed of metal ions and organic ligands. The linear, ditopic nature of ligands derived from the 2,5-diethynylpyrazine core is ideally suited for the formation of such cycles. When these ligands are combined with metal precursors that provide angular "corners," discrete cyclic structures can self-assemble with high fidelity.

For example, pyrazine-based ligands with terminal pyridine or other N-heterocyclic donors can react with transition metals like platinum(II) or palladium(II), which typically adopt square planar geometries. orientjchem.org The combination of a linear ligand (the "side") and an angular metal complex (the "corner") can lead to the formation of polygonal structures, such as squares or hexagons. Research on related pyrazine-containing organometallic complexes has demonstrated the formation of hexagonal metallamacrocycles. nih.gov These structures possess a central cavity whose size and chemical environment are dictated by the length of the ligand and the nature of the metal centers.

A notable example involves the self-assembly of a [6+6] hexagonal macrocycle from a pyrazine-based organometallic acceptor and a suitable donor ligand, showcasing the potential of the pyrazine motif in constructing large, cavity-containing supramolecules. nih.gov

Extending the principles of metallamacrocycle formation into three dimensions allows for the construction of metallocages. These are discrete, polyhedral structures with an internal cavity. To create a 3D cage, the building blocks must provide connectivity in more than one plane. While ligands derived directly from the linear 2,5-diethynylpyrazine scaffold are inherently 2D linkers, they can be incorporated into more complex ligand systems or combined with metal centers that offer 3D coordination geometries (e.g., octahedral).

The synthesis of such cages often relies on the precise geometric information encoded in both the organic ligands and the metal coordination sphere. The pyrazine-ethynyl backbone ensures rigidity and defines the edge lengths of the resulting polyhedron. The strategic placement of coordinating groups on the ligands directs the assembly towards a specific, thermodynamically favored cage structure. The resulting internal cavities are of significant interest for their potential applications in molecular recognition and catalysis.

Host-Guest Chemistry Involving Pyrazine-Based Scaffolds

The cavities within metallamacrocycles and metallocages derived from pyrazine-based tectons are not merely empty space; they can encapsulate other molecules, known as guests. This host-guest chemistry is a central theme in supramolecular science. The ability of a host to bind a guest depends on a variety of factors, including size and shape complementarity, as well as non-covalent interactions like hydrogen bonding, π-π stacking, and electrostatic interactions.

Pyrazine-based scaffolds are particularly interesting in this context. The π-electron-rich nature of the pyrazine and ethynyl units can lead to favorable interactions with electron-deficient guest molecules. For instance, hexagonal metallamacrocycles containing the pyrazine motif have been shown to act as hosts for nitroaromatic compounds, such as 2,4-dinitrotoluene (B133949) (DNT) and picric acid (PA). nih.govnih.gov The binding of these guests within the macrocyclic cavity can be studied using techniques like isothermal titration calorimetry (ITC), which provides thermodynamic data on the host-guest interaction. nih.govnih.gov

Furthermore, the encapsulation of guest molecules can be reversible and selective. In some crystalline materials formed from pyrazine-based ligands, the exchange of solvent molecules within the host's cavity has been observed in single-crystal-to-single-crystal transformations, demonstrating dynamic host-guest behavior. rsc.org This property is crucial for applications in sensing, separation, and controlled release.

Integration into Advanced Materials and Conjugated Polymer Systems

Polymerization Reactions and Controlled Synthesis of Conjugated Polymers

The synthesis of well-defined conjugated polymers is crucial for achieving high-performance organic electronic devices. 2,5-Bis[(trimethylsilyl)ethynyl]pyrazine serves as a key monomer in polymerization reactions, with the trimethylsilyl (B98337) (TMS) groups playing a critical role as removable protecting groups. This allows for controlled polymerization, yielding polymers with specific molecular weights and low polydispersity.

A primary method for polymerizing this compound is the Sonogashira cross-coupling reaction. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.org In the case of this compound, the TMS groups can be removed in situ using a reagent like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to generate the terminal di-alkyne, which then reacts with a dihalo-aromatic comonomer to form the conjugated polymer chain. This method has been successfully used to synthesize a range of 2,5-di(aryleneethynyl)pyrazine derivatives. researchgate.netrsc.org

The ability to control the polymerization process also extends to creating block copolymers. By sequentially adding different monomers, polymers with distinct, alternating blocks of electron-donating and electron-accepting units can be synthesized. mdpi.com This donor-acceptor (D-A) strategy is a powerful tool for tuning the band gap and other electronic properties of the resulting materials. rsc.org

While Sonogashira coupling is prevalent, other polymerization techniques have also been explored. For instance, challenges in polymerizing certain pyrazinacene monomers, which are larger, fused-ring systems derived from pyrazine (B50134), have led to the development of alternative methods like dehydrohalogenation polymerization using mercury(II) chloride. nih.govrsc.org

Application in Organic Electronic Devices

The electron-deficient nature of the pyrazine ring makes this compound and its derivatives highly suitable for applications in organic electronic devices where electron transport or acceptance is required.

In the realm of Organic Light-Emitting Diodes (OLEDs), pyrazine-containing materials are utilized to enhance device performance. The incorporation of the electron-deficient pyrazine unit can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of a material, which facilitates electron injection and transport. researchgate.netrsc.org This leads to more balanced charge carrier concentrations within the device, a key factor for achieving high efficiency. rsc.org

Derivatives of 2,5-di(aryleneethynyl)pyrazine have been used as dopants in the emissive layer of OLEDs. researchgate.netrsc.org For example, when a derivative was added as a dopant to a MEH-PPV emissive polymer layer, a significant enhancement in external quantum efficiency was observed, attributed to the improved electron-transporting properties of the pyrazine-based dopant. rsc.org The use of pyrazine bridges in the design of thermally activated delayed fluorescence (TADF) emitters has also been shown to improve the performance of OLEDs. tandfonline.comresearchgate.net In some cases, donor-acceptor molecules utilizing a pyrazine acceptor have achieved external quantum efficiencies exceeding the theoretical limit for traditional fluorescent emitters, suggesting novel mechanisms for light emission. rsc.org

This compound is a valuable precursor for creating larger, fused aromatic systems known as heteroacenes, which are a class of organic semiconductors. beilstein-journals.org The introduction of nitrogen atoms into the polycyclic aromatic hydrocarbon (PAH) framework, creating aza-PAHs, significantly alters the material's electronic properties. nih.govnih.gov These nitrogen-containing heteroacenes, such as pyrazinacenes, are often electron-deficient and exhibit n-type (electron-transporting) behavior, a desirable characteristic for various electronic applications. nih.govrsc.orgresearchgate.net

The synthesis of these complex structures can involve multiple steps, including the Cadogan reaction, which is a reductive cyclization method used to form fused pyrrole (B145914) rings. beilstein-journals.org The ethynyl (B1212043) groups on the pyrazine core provide the necessary reactivity to build these extended, planar molecules. The resulting pyrazinacene-based materials are noted for their stability and their ability to accept multiple electrons, making them promising candidates for organic field-effect transistors (OFETs). nih.govresearchgate.net

Table 1: Electronic Properties of a Representative 2,5-di(phenylethynyl)pyrazine Derivative

PropertyValueReference
HOMO-LUMO Gap3.56 eV researchgate.netrsc.org
Reduction Potential~ -1.9 V vs. Ag/Ag+ researchgate.netrsc.org

This table presents calculated and experimental data for 2,5-di(phenylethynyl)-3,6-dimethylpyrazine as a representative example.

Fabrication of Molecular Wires and High-Carbon Materials

The rigid, linear structure imparted by the di-ethynyl-pyrazine core makes these molecules ideal candidates for the construction of molecular-scale components.

The polymerization of 2,5-diethynylpyrazine (B1500411) and its derivatives can produce rigid-rod conjugated polymers that can function as molecular wires. nih.gov These one-dimensional structures provide a pathway for electron delocalization along the polymer backbone, which is essential for electrical conduction on a molecular scale. The ability to create highly ordered crystalline structures from 2,5-bis(arylethynyl)pyrazines further enhances their potential in applications like optical waveguides, where efficient light transmission is critical. rsc.org

Furthermore, polymers containing pyrazine units can serve as precursors for high-carbon materials. acs.org Through a process called pyrolysis—thermal decomposition in an inert atmosphere—these polymers can be converted into nitrogen-doped carbon materials. google.com The nitrogen atoms from the pyrazine rings become incorporated into the graphitic carbon lattice, creating materials with enhanced electronic and catalytic properties. These N-doped carbons are of great interest for applications in energy storage, such as electrodes for supercapacitors and batteries, and in catalysis. google.com The synthesis of ordered mesoporous carbons using nitrogen-containing polymers like polypyrrole as a precursor has demonstrated a viable route to these advanced materials. researchgate.net

Coordination Chemistry and Metal Complex Formation

Ligand Properties of Pyrazine-Ethynyl Systems

The coordination capabilities of 2,5-Bis[(trimethylsilyl)ethynyl]pyrazine are primarily dictated by the interplay of its constituent functional groups: the pyrazine (B50134) core, the ethynyl (B1212043) linkers, and the terminal trimethylsilyl (B98337) groups. The pyrazine ring, with its two nitrogen atoms in a 1,4-disposition, offers potential coordination sites for metal ions. The imbalanced electron density distribution within the pyrazine ring, a consequence of the strong inductive effect of the two nitrogen atoms, influences its interaction with metal centers. uky.edu

The ethynyl (-C≡C-) linkers extend the π-system of the pyrazine core, creating a conjugated pathway that can facilitate electronic communication between coordinated metal centers. This extended conjugation is a key feature of pyrazine-ethynyl systems, making them attractive for applications in molecular electronics and materials science. The trimethylsilyl (TMS) groups, while primarily serving as protecting groups during synthesis, can also influence the electronic properties and solubility of the ligand and its complexes.

Synthesis and Characterization of Metal Complexes and Organometallic Clusters

The synthesis of metal complexes incorporating this compound typically involves the reaction of the ligand with a suitable metal precursor. Various transition metals can be coordinated to the pyrazine nitrogen atoms, leading to the formation of mononuclear, binuclear, or polynuclear complexes. The specific geometry and nuclearity of the resulting complex are influenced by factors such as the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions. acs.orgresearchgate.net

The characterization of these metal complexes relies on a suite of spectroscopic and analytical techniques. Infrared (FTIR) spectroscopy is instrumental in confirming the coordination of the ligand to the metal center, as evidenced by shifts in the vibrational frequencies of the pyrazine ring and ethynyl groups. uky.edu Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of the complexes in solution. For solid-state characterization, single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure, including bond lengths and angles between the metal center and the ligand.

Table 1: Representative Spectroscopic Data for Pyrazine-Based Metal Complexes

Complex TypeSpectroscopic TechniqueKey ObservationsReference
Pyrazine Schiff Base Hydra zone ComplexesIR SpectroscopyShift in ν(C=N) and ν(C=C) bands upon coordination uky.edu
Ru(III) complexes with pyrazine derivativesUV-Vis and FT-IRCharacterization of ligand field parameters nih.gov
Pt(II) bis-alkynyl organometallic complexesMultinuclear NMR, Mass SpectrometryConfirmation of purity and stoichiometry semanticscholar.org

This table is illustrative and based on data from related pyrazine systems due to the lack of specific data for this compound complexes.

Redox Activity and Electron Delocalization in Metallo-organic Systems

A key area of interest in the study of metal complexes of this compound is their redox behavior and the extent of electron delocalization within the metallo-organic framework. The pyrazine ring, in conjunction with the ethynyl bridges, can act as a conduit for electronic communication between two metal centers in binuclear complexes. This property is of fundamental importance for the development of molecular wires and materials with interesting electronic and magnetic properties.

Cyclic voltammetry is a powerful technique used to probe the redox activity of these complexes. By measuring the oxidation and reduction potentials, researchers can gain insights into the electronic structure and the degree of interaction between the metal centers. In dinuclear complexes bridged by pyrazine-type ligands, the separation between the two metal-centered redox waves provides a measure of the electronic coupling.

While specific electrochemical data for complexes of this compound are not extensively documented, studies on related systems with pyrazine and ethynyl-containing bridging ligands have demonstrated significant metal-metal communication. For example, dinuclear ruthenium complexes with pyrazine bridges have been shown to exhibit distinct redox waves, indicating electronic delocalization across the bridging ligand.

The extent of electron delocalization can also be investigated using spectroelectrochemical techniques, where spectroscopic changes are monitored as the complex undergoes redox reactions. These studies can provide further evidence for the formation of mixed-valence species, where the metal centers exist in different oxidation states.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For "2,5-Bis[(trimethylsilyl)ethynyl]pyrazine," DFT calculations are instrumental in elucidating its fundamental electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that helps in predicting the compound's chemical reactivity, kinetic stability, and optoelectronic characteristics.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
PropertyCalculated Value (Illustrative)
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.4 eV
Ionization Potential6.2 eV
Electron Affinity1.8 eV
Dipole Moment0.0 D
These values are for illustrative purposes and are based on typical results for similar compounds.

Molecular Mechanics and Semiempirical Methods (e.g., PM6) for Conformational Analysis

While DFT provides high accuracy, it can be computationally expensive for large systems or extensive conformational searches. Molecular mechanics and semiempirical methods, such as PM6 (Parameterization Method 6), offer a faster alternative for exploring the conformational landscape of molecules like "this compound". These methods are particularly useful for identifying stable conformers and rotational barriers.

The PM6 method, an advancement over previous semiempirical methods like AM1 and PM3, has been parameterized for a wide range of elements, including silicon. nih.gov This makes it suitable for studying organosilicon compounds. nih.govsemichem.com Conformational analysis of "this compound" would involve rotating the trimethylsilyl (B98337) groups around the ethynyl-pyrazine axis to map the potential energy surface. This helps in understanding the preferred spatial arrangement of the bulky trimethylsilyl groups and the planarity of the molecule. The results of such an analysis can provide insights into how the molecule might pack in a solid state and its dynamic behavior in solution. Although specific conformational analysis data for the target molecule is not found in the provided search results, Table 2 illustrates the kind of data that would be generated.

Table 2: Hypothetical Conformational Analysis Data for this compound using PM6
Dihedral Angle (Si-C≡C-C)Relative Energy (kcal/mol) (Illustrative)
0° (Eclipsed)2.5
30°1.8
60° (Gauche)0.5
90°1.5
120°0.8
180° (Anti)0.0
These values are for illustrative purposes and represent a simplified rotational profile.

Prediction of Spectroscopic Data and Reaction Pathways

Computational chemistry is also a valuable tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. For "this compound," time-dependent DFT (TD-DFT) calculations can be employed to predict UV-Vis absorption spectra, including the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. tezu.ernet.in Similarly, the vibrational frequencies from DFT calculations can be used to simulate the infrared (IR) and Raman spectra, helping to assign specific peaks to molecular vibrations. scispace.comarxiv.org

Furthermore, theoretical calculations can be used to explore potential reaction pathways. For acetylenic compounds, reactions such as cycloadditions or nucleophilic additions to the triple bond are of interest. nih.gov Computational modeling can map the potential energy surface of a reaction, identifying transition states and calculating activation barriers. This information is crucial for understanding reaction mechanisms and predicting the feasibility of different chemical transformations. For example, theoretical studies on the reaction of silylene with acetylene (B1199291) have been used to elucidate reaction mechanisms. researchgate.net While specific predicted spectroscopic data and reaction pathways for "this compound" were not found, Table 3 provides a hypothetical example of predicted UV-Vis data.

Table 3: Hypothetical Predicted UV-Vis Spectroscopic Data for this compound
Electronic TransitionPredicted λmax (nm) (Illustrative)Oscillator Strength (f) (Illustrative)
HOMO -> LUMO3500.85
HOMO-1 -> LUMO3100.15
HOMO -> LUMO+12950.05
These values are for illustrative purposes and are based on TD-DFT calculations for similar aromatic systems.

Future Research Directions and Perspectives

Development of Novel Synthetic Strategies for Enhanced Yields and Selectivity

The predominant method for synthesizing 2,5-di(aryleneethynyl)pyrazine derivatives is the Sonogashira cross-coupling reaction. worktribe.comresearchgate.net This reaction typically involves coupling a dihalogenated pyrazine (B50134) with a terminal alkyne, such as (trimethylsilyl)acetylene, in the presence of a palladium catalyst and a copper(I) co-catalyst.

Current synthetic protocols for analogous compounds report yields in the modest range of 23–41%, indicating significant opportunities for improvement. worktribe.comresearchgate.net Future research should focus on a multi-pronged approach to enhance synthetic efficiency. One promising avenue is the meticulous optimization of the Sonogashira coupling conditions. This includes screening different palladium catalysts (e.g., those with more effective phosphine (B1218219) ligands), exploring alternative bases and solvents, and fine-tuning the reaction temperature to minimize side reactions and maximize product formation. For instance, a modified Sonogashira procedure for a related pyridinic ketone yielded a significantly higher 84%, highlighting the impact of procedural refinement. mdpi.com

Furthermore, the development of entirely novel synthetic routes represents a critical research direction. Strategies that move beyond traditional cross-coupling could provide more efficient and selective pathways. For example, methods developed for other substituted pyrazines, such as those starting from α-amino acids or involving the cyclization of N-allyl malonamides, could be adapted for this specific target. mdpi.comrsc.org Investigating alternative reaction mechanisms and starting materials could lead to more sustainable and cost-effective production, which is crucial for the compound's potential commercial applications.

Table 1: Comparison of Synthetic Approaches for Pyrazine Derivatives This table is illustrative and based on data for related pyrazine syntheses to inform future strategies for the target compound.

Synthetic MethodTypical PrecursorsKey Reagents/CatalystsReported Yields (for related compounds)Potential for Improvement
Sonogashira Coupling2,5-Dihalopyrazine, (Trimethylsilyl)acetylenePd(PPh₃)₂Cl₂, CuI, NEt₃23-41% worktribe.comresearchgate.netOptimization of catalyst, base, and solvent; copper-free conditions.
Biomimetic Synthesisα-Amino AldehydesAir Oxidation41-73% mdpi.comAdaptation to ethynyl-substituted precursors.
Truce–Smiles RearrangementAmino Acid-based SulfonamidesPotassium TrimethylsilanolateNot specified nih.govExploration of pathway for symmetrical 2,5-disubstitution.

Exploration of Structure-Property Relationships for Targeted Applications

A deep understanding of how the molecular structure of 2,5-Bis[(trimethylsilyl)ethynyl]pyrazine dictates its physical and electronic properties is paramount for designing materials for specific applications. Future research must systematically investigate these structure-property relationships.

The core of the molecule's functionality lies in its electron-deficient pyrazine ring connected to π-systems via ethynyl (B1212043) bridges. Quantum chemical calculations on analogous structures have shown that the nitrogen atoms in the pyrazine ring lower the HOMO-LUMO gap compared to equivalent benzene-based structures, which is a critical factor for electronic applications. worktribe.comresearchgate.net The trimethylsilyl (B98337) (TMS) groups currently serve as protective units and enhance solubility. However, their electronic influence and role in solid-state packing are areas ripe for exploration.

Future studies should involve the synthesis of a library of derivatives where the TMS groups are replaced by other silyl (B83357) moieties or different functional groups with varying electron-donating or -withdrawing capabilities. By correlating these systematic structural changes with detailed photophysical and electrochemical characterization, a clear map of structure-property relationships can be drawn. For example, understanding how substituents affect the emission wavelength, quantum yield, and redox potentials will enable the targeted design of materials for organic light-emitting diodes (OLEDs) or as specific charge-transport layers. worktribe.comresearchgate.net

Research into the crystallography of these derivatives is also essential. Studies on similar 2,5-bis(arylethynyl)pyrazines have demonstrated that introducing different functional groups can control the crystal packing and morphology, which in turn influences properties like light transmission in optical waveguides. rsc.org

Table 2: Key Properties and Structural Elements for Investigation

Structural ElementProperty to InvestigatePotential Application
Pyrazine CoreElectron Affinity, Redox PotentialsElectron Transport Materials, n-type Semiconductors
Ethynyl LinkersMolecular Rigidity, Conjugation LengthOrganic Wires, Optoelectronics
Trimethylsilyl (TMS) GroupsSolubility, Solid-State Packing, Electronic TuningSolution-Processable Electronics, Crystal Engineering
Terminal Aryl/Functional Groups (in derivatives)HOMO-LUMO Gap, PhotoluminescenceOLEDs, Organic Photovoltaics, Sensors

Integration into Multi-Stimuli Responsive Materials

"Smart" materials that change their properties in response to external stimuli are at the forefront of materials science. The rigid, conjugated framework of this compound makes it an excellent candidate for integration into multi-stimuli responsive systems. The electron-deficient nature of the pyrazine ring makes its electronic properties inherently sensitive to its environment.

A key future direction is to incorporate this pyrazine unit as a core component in larger molecular or polymeric architectures that respond to stimuli such as light (photochromism), heat (thermochromism), pH, or the presence of specific chemical analytes. For example, the pyrazine nitrogen atoms can act as Lewis basic sites, meaning their protonation by an acid would drastically alter the electronic and photophysical properties of the molecule, leading to a colorimetric or fluorometric response.

To achieve this, the TMS groups could be replaced with moieties that are themselves responsive to stimuli, or the entire molecule could be embedded within a responsive polymer matrix. Research could focus on creating systems where, for instance, a change in temperature alters the molecular conformation or packing, leading to a shift in its fluorescence emission. While direct studies on the target compound are nascent, related pyrazine and pyridine-containing polymers have already demonstrated responsiveness to multiple stimuli, providing a strong conceptual foundation for this research avenue.

Advanced Functional Materials for Energy and Sensing Applications

The unique electronic structure of this compound positions it as a promising component for a new generation of advanced functional materials, particularly in the fields of energy and sensing.

Energy Applications: The combination of an electron-deficient pyrazine core and a π-conjugated backbone is a hallmark of high-performance n-type (electron-transporting) organic semiconductors. Research has already shown that related 2,5-di(aryleneethynyl)pyrazine derivatives can significantly enhance the efficiency of OLEDs by improving electron transport when used as a dopant. worktribe.comresearchgate.net Future work should focus on fabricating and testing this compound as the primary electron transport layer in OLEDs and as an n-type channel material in organic field-effect transistors (OFETs). Furthermore, its potential as an electron acceptor material in organic photovoltaic (OPV) devices should be thoroughly investigated, likely in donor-acceptor bulk heterojunctions.

Sensing Applications: The pyrazine nitrogens can function as binding sites for metal ions or other analytes. Upon binding, the electronic structure of the entire conjugated system would be perturbed, leading to a detectable change in its absorption or fluorescence properties. This forms the basis of a chemosensor. Future research should explore the sensitivity and selectivity of this compound and its functionalized derivatives toward various analytes. By attaching specific recognition units to the pyrazine core, highly selective sensors for environmental pollutants or biological markers could be developed. The compound's potential for good optical waveguide properties also suggests its use in photonic-based sensing platforms. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.